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Compound of Interest

Compound Name: 1-Nitrosopiperazine

Cat. No.: B026205

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitrosopiperazine is a significant chemical entity, often encountered as a potential impurity
in pharmaceutical manufacturing and a subject of interest in toxicological studies. Its robust
and unambiguous characterization is paramount for quality control, safety assessment, and
research applications. This technical guide provides an in-depth overview of the spectroscopic
techniques used to characterize 1-nitrosopiperazine, namely Nuclear Magnetic Resonance
(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed
experimental protocols, tabulated spectral data, and workflow visualizations are presented to
assist researchers in its identification and analysis.

Molecular Structure and Spectroscopic Overview

1-Nitrosopiperazine (CsHoNsO) possesses a piperazine ring with a nitroso group attached to
one of the nitrogen atoms. This structure gives rise to a distinct spectroscopic fingerprint. The
piperazine ring protons exist in different chemical environments due to the electronic influence
of the nitroso group, leading to characteristic signals in the tH NMR spectrum. The carbon
atoms of the ring are similarly differentiated in the 3C NMR spectrum. The N-N=0O and C-N
bonds produce characteristic vibrational modes in the IR spectrum. Mass spectrometry
provides the molecular weight and fragmentation pattern, which are crucial for confirming the
molecular formula and connectivity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information
about the molecular structure of 1-nitrosopiperazine.

'H NMR Spectral Data

The H NMR spectrum of 1-nitrosopiperazine is characterized by signals corresponding to the
protons on the piperazine ring. The protons on the carbons adjacent to the nitrosated nitrogen
are deshielded compared to those adjacent to the secondary amine.

Chemical Shift

Multiplicity Integration Assignment
(ppm)
~3.0-3.2 m 4H -CHz-N-
~3.6-3.8 m 4H -CH2-N(NO)-

Note: Specific chemical shifts can vary depending on the solvent and instrument frequency.

3C NMR Spectral Data

The 3C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (ppm) Assighment
~45 - 50 -CH2-N-
~50 - 55 -CH2-N(NO)-

Note: Specific chemical shifts can vary depending on the solvent and instrument frequency.

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra of 1-nitrosopiperazine is as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of 1-nitrosopiperazine in a suitable
deuterated solvent (e.g., CDClIs, D20, or DMSO-de) in a standard 5 mm NMR tube. The final
concentration should be in the range of 10-50 mM.
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e Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:

o Tune and match the probe for the H frequency.

o Perform shimming to optimize the magnetic field homogeneity.

o Acquire a standard one-dimensional *H spectrum using a pulse-acquire sequence.

o Set appropriate parameters, including spectral width, acquisition time, relaxation delay,
and number of scans to achieve a good signal-to-noise ratio.

o Process the data by applying Fourier transformation, phase correction, and baseline
correction.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
e 13C NMR Acquisition:

o Tune and match the probe for the 13C frequency.

o Acquire a proton-decoupled 13C spectrum.

o Use a larger number of scans compared to *H NMR due to the lower natural abundance of
13C_

o Process the data similarly to the *H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 1-nitrosopiperazine based
on their characteristic vibrational frequencies.

IR Spectral Data

The key absorption bands in the IR spectrum of 1-nitrosopiperazine are summarized below.
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Wavenumber (cm~?) Intensity Assignment

~3300 - 3500 Medium N-H stretch (secondary amine)
~2800 - 3000 Medium-Strong C-H stretch (aliphatic)

~1400 - 1500 Strong N=0 stretch (nitrosamine)
~1000 - 1200 Strong C-N stretch

Experimental Protocol: FT-IR Spectroscopy (Thin Solid
Film)

» Sample Preparation: Dissolve a small amount of 1-nitrosopiperazine in a volatile organic
solvent (e.g., methylene chloride or acetone).

» Film Deposition: Apply a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or
KBr). Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.

o Data Acquisition:
o Place the salt plate in the sample holder of an FT-IR spectrometer.
o Acquire a background spectrum of the clean, empty salt plate.

o Acquire the sample spectrum. The instrument software will automatically ratio the sample
spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

o Ensure that the peak intensities are within the optimal range (not saturated). If necessary,
adjust the film thickness by adding more solution or by preparing a more dilute solution.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of 1-nitrosopiperazine, which is essential for its confirmation.

Mass Spectral Data
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Electron ionization (El) is a common technique for the analysis of small molecules like 1-

nitrosopiperazine.

miz Relative Intensity (%) Assighment

115 Moderate [M]* (Molecular ion)
85 High [M - NOJ*

56 High [CsHeN]*

Note: The relative intensities are approximate and can vary between instruments.

A common fragmentation pathway involves the loss of the nitroso group (NO). In tandem mass

spectrometry (MS/MS), a characteristic transition is the fragmentation of the protonated

molecule [M+H]* at m/z 116.1 to a fragment ion at m/z 85.1, corresponding to the loss of the

nitroso group.[1]

Experimental Protocol: Electron lonization Mass
Spectrometry (EI-MS)

Sample Introduction: Introduce a small amount of 1-nitrosopiperazine into the mass
spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
For GC-MS, the sample is first vaporized and separated from other components before
entering the ion source.

lonization: In the ion source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV). This causes the molecules to ionize, primarily forming a
molecular ion ([M]*), and to fragment in a reproducible manner.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of each ion as a function of its m/z value.

Visualizations
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Experimental Workflow for Spectroscopic
Characterization
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Caption: Workflow for the spectroscopic characterization of 1-nitrosopiperazine.

Mass Spectrometry Fragmentation of 1-
Nitrosopiperazine
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Caption: Proposed fragmentation pathway of 1-nitrosopiperazine in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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